molecular formula C14H13N3O2S B3069462 Thionin acetate CAS No. 78338-22-4

Thionin acetate

Cat. No.: B3069462
CAS No.: 78338-22-4
M. Wt: 287.34 g/mol
InChI Key: JOIRQYHDJINFGA-UHFFFAOYSA-N
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Description

Thionin acetate, also known as Lauth’s violet, is a metachromatic cationic dye widely used in biological staining. It is a salt of a heterocyclic compound and is structurally related to methylene blue. This compound is known for its strong staining properties and is used in various biological and chemical applications .

Mechanism of Action

Target of Action

Thionin acetate, also known as 3,7-Diamino-5-phenothiazinium acetate, is a low-molecular-weight protein . Its primary targets are bacteria, fungi, yeasts, and various naked cells in vitro . The compound interacts with these targets primarily through their cell membranes .

Mode of Action

The mode of action of this compound involves an electrostatic interaction of the positively charged thionin with the negatively charged phospholipids making up the cell membrane . This interaction is followed by either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate transduction of environmental signals in eukaryotes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the integrity and function of cell membranes . By interacting with the cell membrane, this compound disrupts normal cellular functions, leading to cell death .

Result of Action

The result of this compound’s action is the disruption of cell membrane integrity, leading to leakage of cellular contents and ultimately cell death . This makes this compound toxic to its target organisms .

Action Environment

It is known that this compound is widely used as a biological stain , suggesting that it is stable under a variety of conditions. Furthermore, its mode of action suggests that it may be less effective in environments where the target organisms have protective mechanisms against membrane disruption.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionin acetate can be synthesized by reacting iron powder with sulfur powder under appropriate conditions. This reaction often requires elevated temperatures and the use of reducing agents or catalysts to promote the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through controlled chemical reactions involving the necessary reagents and conditions to ensure high purity and yield. The process typically involves the careful handling of chemicals and maintaining specific reaction conditions to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Thionin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a pH-dependent redox indicator with a standard reduction potential (E₀) of 0.06 at pH 7.0. Its reduced form, leuco-thionine, is colorless .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form its leuco form using oxidizing agents.

    Reduction: It can be reduced using reducing agents to revert to its original form.

    Substitution: this compound can undergo substitution reactions with various nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in leuco-thionine, while reduction can regenerate the original this compound .

Properties

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,13H,14H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIRQYHDJINFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Thionin acetate
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CAS No.

78338-22-4
Record name 78338-22-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Thionin acetate, also known as Lauth's violet, has the molecular formula C12H10ClN3O2S and a molecular weight of 291.75 g/mol.

ANone: While specific spectroscopic data wasn't detailed in the provided abstracts, researchers frequently employ techniques like UV-Vis spectroscopy [, , ] to analyze this compound. UV-Vis spectroscopy helps determine its concentration in solutions and characterize its interactions with other molecules. Additionally, FTIR analysis is used to study its binding and the impact on functional groups. [, ].

ANone: this compound demonstrates stability across different environments. One study highlighted its use in fabricating a stable polyacrylic acid coating on polypropylene substrates, showcasing its resilience in both Phosphate Buffer Saline (PBS) and water []. This suggests potential for biomedical applications.

ANone: Research indicates that covalent organic frameworks (COFs) derived from this compound exhibit promise as dyes and additives for DSSCs. Notably, RIO-43, a COF synthesized using this compound, demonstrated notable efficiency in DSSC applications [, ].

ANone: Yes, a colorimetric assay utilizes the decrease in chloroperoxidase (CPO) enzyme activity caused by organophosphorus pesticides competing with this compound for the enzyme's active site []. This competition leads to a measurable color change, enabling detection and quantification of these pesticides.

ANone: Researchers frequently utilize techniques like Fourier Transform Infrared Attenuated Total Reflectance (FTIR-ATR) [] and X-Ray Photoelectron Spectroscopy (XPS) [] to analyze the chemical composition and interactions of this compound within materials. Additionally, electrochemical methods, including cyclic voltammetry (CV) and square wave voltammetry (SWV), are employed to study its redox behavior and interactions with DNA [].

ANone: this compound plays a role in biosensor development. It has been successfully employed as a redox mediator in nitrate biosensors, showcasing its ability to facilitate electron transfer in biological systems []. Furthermore, its use in developing an ultrasensitive bioelectrochemical system for CD105 determination highlights its potential in disease diagnostics and monitoring [].

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